molecular formula C9H10F3NO2 B7892554 2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline

2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B7892554
M. Wt: 221.18 g/mol
InChI Key: XZORPLCRQLCXSJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C9H10F3NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Trifluoroethoxylation: The trifluoroethoxy group (-OCH2CF3) is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline
  • 2-Methoxy-4-trifluoromethyl-aniline

Comparison

Compared to similar compounds, 2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoroethoxy groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-8-4-6(2-3-7(8)13)15-5-9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORPLCRQLCXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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